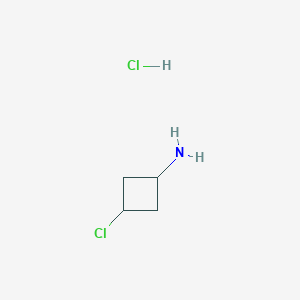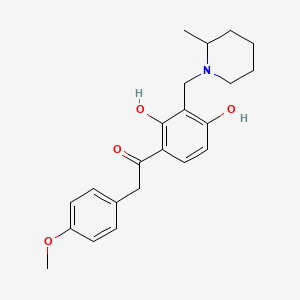
N-(1-cyanobutyl)-2-(cyclohexyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanobutyl)-2-(cyclohexyloxy)acetamide, also known as Compound A, is a chemical compound that has been studied for its potential therapeutic applications. It is a small molecule that has shown promising results in preclinical studies, particularly in the area of inflammation and pain management.
Mecanismo De Acción
N-(1-cyanobutyl)-2-(cyclohexyloxy)acetamide A exerts its anti-inflammatory and analgesic effects by inhibiting the activity of the transcription factor nuclear factor-kappa B (NF-κB). NF-κB is a key regulator of inflammation and is involved in the expression of pro-inflammatory cytokines and chemokines. By inhibiting NF-κB, N-(1-cyanobutyl)-2-(cyclohexyloxy)acetamide A reduces the production of these inflammatory mediators, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, N-(1-cyanobutyl)-2-(cyclohexyloxy)acetamide A has also been shown to have other biochemical and physiological effects. It has been found to have antioxidant properties, which may be beneficial in reducing oxidative stress and preventing cellular damage. It has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-cyanobutyl)-2-(cyclohexyloxy)acetamide A for lab experiments is its high potency and selectivity. It has been found to be effective at low concentrations, making it a useful tool for studying the mechanisms of inflammation and pain. However, one limitation of N-(1-cyanobutyl)-2-(cyclohexyloxy)acetamide A is its poor solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(1-cyanobutyl)-2-(cyclohexyloxy)acetamide A. One area of interest is its potential use in the treatment of chronic pain conditions such as neuropathic pain and fibromyalgia. Another area of interest is its potential use in the treatment of inflammatory bowel disease, which is a chronic inflammatory condition of the gastrointestinal tract. Additionally, further research is needed to fully understand the mechanisms of action of N-(1-cyanobutyl)-2-(cyclohexyloxy)acetamide A and to optimize its pharmacological properties for therapeutic use.
Métodos De Síntesis
N-(1-cyanobutyl)-2-(cyclohexyloxy)acetamide A can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis method involves the use of reagents such as cyanobutyl bromide, cyclohexanol, and acetic anhydride. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
N-(1-cyanobutyl)-2-(cyclohexyloxy)acetamide A has been studied extensively for its potential therapeutic applications in various disease conditions. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related diseases such as arthritis, neuropathic pain, and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-(1-cyanobutyl)-2-cyclohexyloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-2-6-11(9-14)15-13(16)10-17-12-7-4-3-5-8-12/h11-12H,2-8,10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJBMFYHIFWHQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)COC1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutyl)-2-(cyclohexyloxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

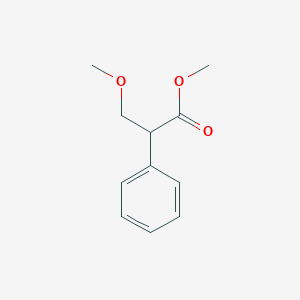
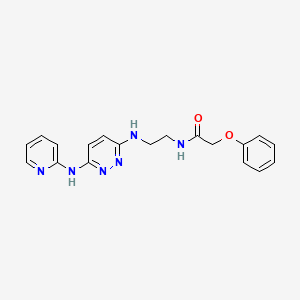
![2-benzyl-5-oxo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-2-ium chloride](/img/structure/B2421480.png)
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2421483.png)

![(3Z)-3-[(4-chlorophenyl)hydrazinylidene]cyclohexan-1-one](/img/structure/B2421486.png)
![4-Bromo-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2421488.png)
![4-chloro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2421492.png)

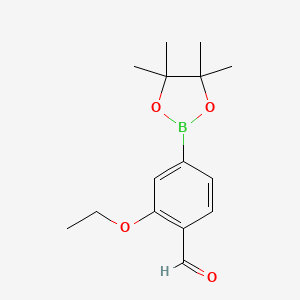
![N-[3-[2-(cyclohexanecarbonyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2421497.png)
